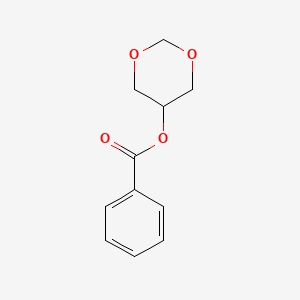

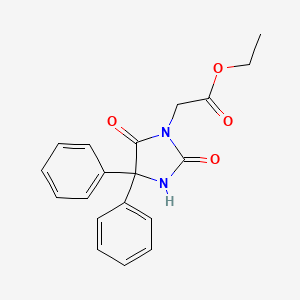

![molecular formula C13H15NO B12008194 3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol CAS No. 62953-15-5](/img/structure/B12008194.png)

3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4,5,6-テトラヒドロベンゾ[h]キノリン-4a(2H)-オールは、テトラヒドロキノリン類に属するヘテロ環式化合物です。この化合物は、ベンゼン環とキノリン環が縮合した構造を持ち、テトラヒドロキノリン部分にヒドロキシル基が結合しています。

合成方法

合成経路と反応条件

3,4,5,6-テトラヒドロベンゾ[h]キノリン-4a(2H)-オールの合成は、一般的に適切な前駆体を特定の条件下で環化することにより行われます。一般的な方法の1つは、ピクテ・シュペンラー反応で、芳香族アルデヒドとアミンを酸触媒の存在下で反応させてテトラヒドロキノリン構造を形成します。ヒドロキシル基は、後続の酸化または加水分解段階によって導入することができます。

例えば、2-アミノベンジルアルコールと適切なアルデヒドから出発し、酸性条件下で反応させることで、目的のテトラヒドロキノリン誘導体を生成することができます。反応条件は、多くの場合、50°Cから100°Cの温度範囲で行われ、エタノールや酢酸などの溶媒を使用します。

工業的生産方法

3,4,5,6-テトラヒドロベンゾ[h]キノリン-4a(2H)-オールの工業的生産は、同様の合成経路を使用する場合がありますが、より大規模で行われます。プロセス最適化は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化することに焦点を当てています。効率的かつスケーラブルな生産を実現するために、連続フロー反応器や自動合成プラットフォームが頻繁に使用されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure. The hydroxyl group can be introduced through subsequent oxidation or hydrolysis steps.

For example, starting with 2-aminobenzyl alcohol and an appropriate aldehyde, the reaction can proceed under acidic conditions to form the desired tetrahydroquinoline derivative. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

化学反応の分析

反応の種類

3,4,5,6-テトラヒドロベンゾ[h]キノリン-4a(2H)-オールは、次のようなさまざまな化学反応を起こすことができます。

酸化: ヒドロキシル基を酸化してケトンまたはアルデヒドを形成することができます。

還元: 化合物を還元して、さまざまなテトラヒドロキノリン誘導体を形成することができます。

置換: 芳香族環またはキノリン部分で、求電子置換反応または求核置換反応が起こることがあります。

一般的な試薬と条件

酸化: 過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬を酸性または塩基性条件下で使用します。

還元: パラジウム炭素 (Pd/C) や水素化ホウ素ナトリウム (NaBH₄) を用いた触媒的水素化を行います。

置換: 臭素 (Br₂) を用いたハロゲン化または塩化チオニル (SOCl₂) を用いた塩素化を行います。

主な生成物

酸化: キノリンオン誘導体の生成。

還元: ジヒドロキノリンまたは完全に還元されたキノリン誘導体の生成。

置換: ハロゲン化またはアルキル化誘導体の生成。

科学的研究の応用

化学

化学において、3,4,5,6-テトラヒドロベンゾ[h]キノリン-4a(2H)-オールは、より複雑なヘテロ環式化合物の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい反応機構の探求や、新しい合成手法の開発を可能にします。

生物学

生物学研究では、この化合物は、抗菌作用、抗ウイルス作用、抗がん作用など、潜在的な生物活性について研究されています。さまざまな生物学的標的に結合する能力は、創薬開発における貴重なツールとなります。

医学

医学では、3,4,5,6-テトラヒドロベンゾ[h]キノリン-4a(2H)-オールの誘導体は、治療の可能性について調査されています。それらは、特定の疾患や状態を標的とする新薬の開発のためのリード化合物として役立ちます。

産業

産業セクターでは、この化合物は、染料、顔料、その他の特殊化学品の製造に使用されています。その安定性と反応性は、材料科学や化学製造におけるさまざまな用途に適しています。

作用機序

3,4,5,6-テトラヒドロベンゾ[h]キノリン-4a(2H)-オールの作用機序は、酵素、受容体、核酸などの特定の分子標的との相互作用に関係しています。ヒドロキシル基とキノリン部分は、これらの標的に結合し、その活性を調節し、下流の生物学的効果を引き起こす上で重要な役割を果たします。正確な経路と分子間相互作用は、特定の用途と関与する生物学的システムによって異なります。

類似化合物との比較

類似化合物

テトラヒドロキノリン: 縮合ベンゼン環がないため、剛性度が低く、特定の用途では活性度が低い可能性があります。

キノリン: テトラヒドロ構造がないため、反応性と生物活性に違いが見られます。

ベンゾキノリン: テトラヒドロ構造がないため、化学的性質と生物学的性質に違いが見られます。

独自性

3,4,5,6-テトラヒドロベンゾ[h]キノリン-4a(2H)-オールは、テトラヒドロキノリンコアに縮合ベンゼン環とヒドロキシル基を組み合わせた、ユニークな構造を持つ点が特徴です。この構造は、安定性、反応性、生物活性のバランスを実現しており、さまざまな科学的および産業的用途に適した汎用性の高い化合物となっています。

特性

CAS番号 |

62953-15-5 |

|---|---|

分子式 |

C13H15NO |

分子量 |

201.26 g/mol |

IUPAC名 |

3,4,5,6-tetrahydro-2H-benzo[h]quinolin-4a-ol |

InChI |

InChI=1S/C13H15NO/c15-13-7-3-9-14-12(13)11-5-2-1-4-10(11)6-8-13/h1-2,4-5,15H,3,6-9H2 |

InChIキー |

MMJJMTBCOQGFJP-UHFFFAOYSA-N |

正規SMILES |

C1CC2(CCC3=CC=CC=C3C2=NC1)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

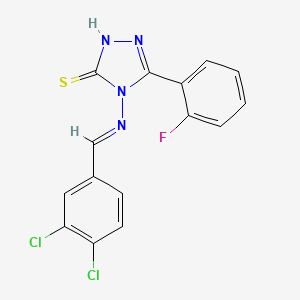

![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)

![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008161.png)

![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008173.png)

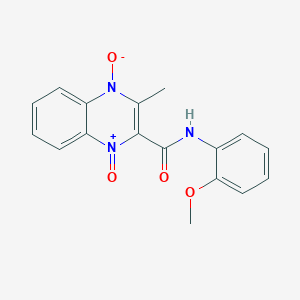

![isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12008185.png)